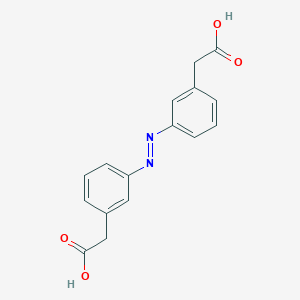

3,3'-Azobis(benzeneacetic acid)

Descripción

3,3'-Azobis(benzeneacetic acid) is an azo compound characterized by two benzeneacetic acid moieties connected via an azo (-N=N- bond) group. Its structure enables unique photoresponsive properties, particularly trans-cis isomerization under UV/visible light irradiation . This compound has been utilized in biomedical applications, such as the construction of light-gated ion channels. For instance, Schreiber et al. The compound’s reversible photoisomerization and biocompatibility make it valuable in bioengineering and nanotechnology.

Propiedades

Número CAS |

133560-91-5 |

|---|---|

Fórmula molecular |

C16H14N2O4 |

Peso molecular |

298.29 g/mol |

Nombre IUPAC |

2-[3-[[3-(carboxymethyl)phenyl]diazenyl]phenyl]acetic acid |

InChI |

InChI=1S/C16H14N2O4/c19-15(20)9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22) |

Clave InChI |

WBMIICFYKRWOBJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |

SMILES canónico |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)CC(=O)O)CC(=O)O |

Sinónimos |

3,3'-ABBA 3,3'-azobis(benzeneacetic acid) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 3,3'-Azobis(benzeneacetic acid) with structurally or functionally related azo compounds:

Key Structural and Functional Comparisons:

Photoresponsiveness :

- 3,3'-Azobis(benzeneacetic acid) and azobenzene derivatives (e.g., Azobenzene-3,3'-dicarboxylic Acid) exhibit photoisomerization, but the former’s benzeneacetic acid substituents enhance biocompatibility for biomedical use .

- DAAT lacks photoresponsiveness due to its tetrazine core but compensates with high energetic performance .

Biomedical Utility :

- 3,3'-Azobis(benzeneacetic acid) is specialized for light-activated systems, whereas 3,3'-Azobis(6-hydroxybenzoic acid) (Olsalazine) leverages bacterial cleavage for targeted drug delivery .

- Azo initiators like AAPH are restricted to laboratory research due to their radical-generating properties .

Stability and Reactivity :

- Explosive compounds (DAAT, DAAzF) prioritize thermal stability and insensitivity to mechanical stress, unlike photoactive azo compounds requiring reversible reactivity .

- ABTS and Olsalazine derive functionality from sulfonic acid and hydroxyl groups, respectively, enhancing solubility and interaction with biological systems .

Research Findings and Performance Metrics

- 3,3'-Azobis(benzeneacetic acid) : Demonstrated ~80% ion channel activation efficiency under UV light (365 nm) in synthetic lipid bilayers .

- Olsalazine : Clinical trials show 60–70% remission rates in mild-to-moderate ulcerative colitis, with minimal systemic absorption .

- DAAT : Detonation velocity of 7,200 m/s, outperforming TNT (6,900 m/s) while maintaining low impact sensitivity .

- ABTS : Radical cation (ABTS•⁺) exhibits ε₇₃₄ = 1.5×10⁴ M⁻¹cm⁻¹, enabling precise quantification of antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.